Cas no 1796207-81-2 (1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea)
![1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea structure](https://www.kuujia.com/scimg/cas/1796207-81-2x500.png)
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Chemical and Physical Properties
Names and Identifiers
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- AKOS027475542
- 1796207-81-2
- 1-[1-(2-CHLOROBENZOYL)PIPERIDIN-4-YL]-3,3-DIMETHYLUREA
- EN300-749238
- 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
- 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
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- Inchi: 1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21)
- InChI Key: KKSUIVDXVALLLB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(N1CCC(CC1)NC(N(C)C)=O)=O
Computed Properties
- Exact Mass: 309.1244046g/mol
- Monoisotopic Mass: 309.1244046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
- XLogP3: 1.9
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749238-0.5g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 0.5g |
$803.0 | 2025-03-10 | |
Enamine | EN300-749238-0.05g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 0.05g |
$238.0 | 2025-03-10 | |
Enamine | EN300-749238-0.1g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 0.1g |
$355.0 | 2025-03-10 | |
Enamine | EN300-749238-1.0g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 1.0g |
$1029.0 | 2025-03-10 | |
Enamine | EN300-749238-10.0g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 10.0g |
$4421.0 | 2025-03-10 | |
Enamine | EN300-749238-2.5g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 2.5g |
$2014.0 | 2025-03-10 | |
Enamine | EN300-749238-5.0g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 5.0g |
$2981.0 | 2025-03-10 | |
Enamine | EN300-749238-0.25g |
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea |
1796207-81-2 | 95.0% | 0.25g |
$509.0 | 2025-03-10 |
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
Recent Advances in the Study of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2)
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, highlighting its significance in contemporary biomedical research.
The compound's structural features, including the piperidin-4-yl and chlorobenzoyl moieties, contribute to its unique biological activity. Recent synthetic methodologies have optimized the production of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea, enabling higher yields and purity, which are critical for preclinical and clinical studies. Advances in analytical techniques, such as NMR spectroscopy and mass spectrometry, have further facilitated the characterization of this compound, ensuring its accurate identification and quality control.
Pharmacological investigations have revealed that 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea exhibits notable activity in modulating specific biological targets. For instance, recent in vitro studies have demonstrated its affinity for certain enzyme systems involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, its interaction with neuronal receptors has been explored, indicating possible neuroprotective effects that could be leveraged in neurodegenerative disorder research.
In vivo studies have further corroborated the compound's therapeutic potential. Animal models treated with 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea showed significant improvements in disease-related biomarkers, with minimal adverse effects reported. These findings underscore the compound's favorable pharmacokinetic and safety profiles, which are essential considerations for its progression into clinical trials. Researchers are now focusing on optimizing its formulation and delivery mechanisms to enhance bioavailability and efficacy.
The mechanistic studies of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea have also provided insights into its mode of action at the molecular level. Computational modeling and molecular docking simulations have identified key binding interactions between the compound and its target proteins, offering a structural basis for its bioactivity. These insights are instrumental in designing derivatives with improved potency and selectivity, paving the way for next-generation therapeutics.
Despite these advancements, challenges remain in the development of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea as a viable drug candidate. Issues such as metabolic stability, tissue penetration, and potential off-target effects require further investigation. Collaborative efforts between chemists, biologists, and pharmacologists are essential to address these challenges and accelerate the translation of this compound from bench to bedside.
In conclusion, 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2) represents a promising avenue for drug discovery, with its multifaceted biological activities and therapeutic potential. Ongoing research aims to refine its properties and explore its applications across various disease models, ultimately contributing to the advancement of chemical biology and medicinal chemistry. This research brief serves as a comprehensive update on the latest developments surrounding this compound, providing a foundation for future studies and applications in the field.
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